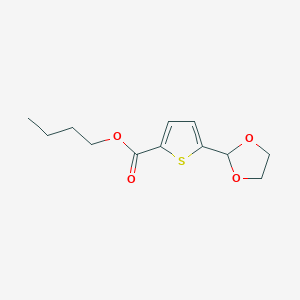
Butyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Liquid Crystal Synthesis
Butyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate: is utilized in the synthesis of liquid crystals . These materials are essential in the display technology used in watches, calculators, and televisions. The compound’s ability to form ordered phases that respond to electric fields makes it valuable for creating responsive display elements.
Biological Activity
This compound is part of a class of chemicals that exhibit various biological activities . It can be used in the development of insecticides and plant growth stimulators. Its structural flexibility allows it to interact with biological systems, potentially leading to new agricultural chemicals.
Coordination Polymer Formation
The compound serves as a ligand in the formation of coordination polymers . These polymers have a range of applications, including gas storage, separation technologies, and catalysis. The compound’s ability to bind metal ions can lead to the creation of novel materials with unique properties.
PVC Stabilization
It is also used as a stabilizer in the production of polyvinyl chloride (PVC) . PVC is prone to degradation when exposed to heat and light, and stabilizers like Butyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate help in maintaining its structural integrity during processing and usage.
Fine Organic Synthesis
The reactivity of the compound allows it to be a building block in fine organic synthesis . It can be used to create a variety of complex organic molecules, which are crucial in pharmaceuticals, agrochemicals, and other specialized chemical industries.
Eco-Friendly Reductant Applications
A study has shown that the compound can be synthesized using glucose as an eco-friendly reductant . This approach is significant in the context of green chemistry, where there’s a push towards using environmentally benign substances in chemical reactions.
Stereoselective Synthesis
The compound is involved in stereoselective synthesis processes . It can form part of a reaction that generates a 1,3-dioxolan-2-yl cation intermediate, which is crucial for creating substances with specific spatial arrangements. This is particularly important in the pharmaceutical industry, where the stereochemistry of a drug can affect its efficacy.
Research and Experimental Use
Lastly, Butyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate is available for research and experimental use to explore its potential in various scientific applications . Researchers can procure this compound to investigate its properties and find new applications in the fields of chemistry and materials science.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
butyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-2-3-6-14-11(13)9-4-5-10(17-9)12-15-7-8-16-12/h4-5,12H,2-3,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHFEPFEKYVYNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641886 |
Source


|
| Record name | Butyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898772-14-0 |
Source


|
| Record name | Butyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














